molecular formula C21H28N2O6S B2721683 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-17-3

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2721683
CAS No.: 1795088-17-3
M. Wt: 436.52
InChI Key: WGELBDLMUIGXEZ-UHFFFAOYSA-N
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Description

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a triethoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized via the reaction of thiosemicarbazide with α-haloketones under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the thiazolidine-2,4-dione reacts with a piperidine derivative.

    Introduction of the Triethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Probes: The compound serves as a chemical probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives.

    Benzoyl Derivatives: Compounds containing the benzoyl group, such as benzoyl peroxide.

Uniqueness

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine-2,4-dione core, a piperidine ring, and a triethoxybenzoyl group. This unique structure imparts distinct biological activities and chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGELBDLMUIGXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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